5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE
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Overview
Description
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-chlorophenylamine with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with an oxolane derivative under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the oxolane ring can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Oxolane Derivatives: Compounds such as oxaprozin and aleglitazar contain the oxolane ring.
Uniqueness
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazole and oxolane rings, along with the chlorophenyl group, makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-5-methyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-14(7-6-12(18)19-14)11-8-20-13(17-11)16-10-5-3-2-4-9(10)15/h2-5,8H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHUNBYHIYIKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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